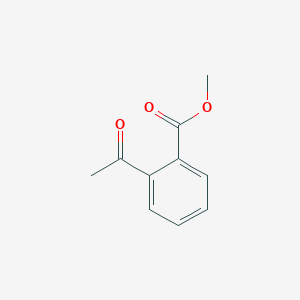

Methyl 2-acetylbenzoate

Description

Properties

IUPAC Name |

methyl 2-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOAYTOVTNNRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324435 | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-79-8 | |

| Record name | 1077-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2-Acetylbenzoic Acid

The most common and well-documented method for preparing this compound involves the esterification of 2-acetylbenzoic acid with methylating agents under reflux conditions.

- Starting Material: 2-acetylbenzoic acid

- Reagents: Dimethyl sulfate or methanol with acid catalyst (e.g., sulfuric acid)

- Solvent: Acetone or methanol

- Conditions: Reflux for 3 hours

- Workup: Cooling, filtration, neutralization, extraction, and distillation under reduced pressure to isolate the ester as a light yellow oil

Example from literature:

A mixture of 2-acetylbenzoic acid (100 g, 0.61 mol), dimethyl sulfate (92 g, 0.73 mol), and potassium carbonate (50 g, 0.37 mol) was refluxed in acetone for 3 hours. After cooling and filtration, the filtrate was distilled under reduced pressure to yield this compound with 77% yield and 97.6% purity by gas chromatography.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-acetylbenzoic acid + dimethyl sulfate + K2CO3 in acetone | Reflux 3 h |

| 2 | Cooling and filtration | Removal of solids |

| 3 | Distillation under reduced pressure | Isolation of this compound (77% yield) |

Alternative Esterification via Acid-Catalyzed Reaction

Another approach involves direct acid-catalyzed esterification of 2-acetylbenzoic acid with methanol in the presence of sulfuric acid.

- Reagents: 2-acetylbenzoic acid, methanol, sulfuric acid

- Conditions: Reflux for 3 hours

- Workup: Neutralization with sodium bicarbonate, extraction, drying, and purification by distillation or recrystallization

This method is classical and widely used for ester synthesis but may require careful control of reaction conditions to avoid side reactions.

Research Findings and Analytical Data

- Yield: Typically ranges from 68% to 85% depending on the method and scale.

- Purity: Gas chromatography purity often exceeds 95%, with distillation under reduced pressure used for purification.

- Physical State: Light yellow oil or crystals depending on purity and preparation method.

- Spectroscopic Data:

Preparation Data Table Summary

| Preparation Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Esterification with dimethyl sulfate | 2-acetylbenzoic acid | Dimethyl sulfate, K2CO3, acetone, reflux 3 h | 77 | 97.6 | Distillation under reduced pressure |

| Acid-catalyzed esterification | 2-acetylbenzoic acid | Methanol, H2SO4, reflux 3 h | 68-75 | >95 | Neutralization and extraction required |

| Multi-step synthesis from phthalic anhydride | Phthalic anhydride + malonic acid | Pyridine reflux, then esterification | 68-80 | >95 | Useful when starting acid unavailable |

Practical Considerations

- Solvent Choice: Acetone is preferred for dimethyl sulfate esterification due to solubility and reaction efficiency. Methanol is used in acid-catalyzed esterification.

- Temperature Control: Reflux temperature (~80°C) is critical for reaction completion without decomposition.

- Purification: Distillation under reduced pressure is effective for isolating pure this compound. Recrystallization may be used if solid form is desired.

- Safety: Dimethyl sulfate is highly toxic and carcinogenic; proper handling and protective equipment are mandatory.

Scientific Research Applications

Methyl 2-acetylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 2-acetylbenzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Acetylbenzoate

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Reactivity in cross-aldol reactions is analogous but may require adjusted conditions due to the bulkier ester group. Applications overlap with methyl 2-acetylbenzoate, but its use in industry is less documented .

Methyl 2-Methoxybenzoate

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Key Differences :

Methyl 2-Bromomethyl Benzoate

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- Key Differences :

Methyl 4-Acetamido-2-Hydroxybenzoate

- Molecular Formula: C₁₀H₁₁NO₄

- Molecular Weight : 209.20 g/mol

- Applications focus on pharmaceuticals, leveraging its dual functional groups for targeted biological activity .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Methyl 2-acetylbenzoate, also known as methyl anthranilate, is an aromatic compound with significant biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article explores its biological activity through detailed research findings, case studies, and data tables.

This compound is synthesized from 2-acetylbenzoic acid and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically yields a high purity product that can be utilized in further synthetic applications. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of this compound compared to other compounds against Bel-7402 (human liver cancer) and HT-1080 (human fibrosarcoma) cell lines:

| Compound | IC50 (μM) - Bel-7402 | IC50 (μM) - HT-1080 |

|---|---|---|

| This compound | 32.4 | 25.4 |

| Cisplatin | 73.3 | 63.3 |

| Compound 12 | 30.1 | 25.8 |

| Compound 13 | 244.0 | 169.9 |

These results indicate that this compound has a lower IC50 compared to cisplatin, suggesting a strong potential for development as an anticancer agent .

Enzymatic Hydrolysis and Microbial Activity

Research has also highlighted the microbial degradation of methyl esters, including this compound, by certain bacterial strains such as Burkholderia cepacia. This strain can utilize methyl benzoate as its sole carbon source, demonstrating the compound's biodegradability and potential environmental applications. The enzymatic activity of B. cepacia on various methyl esters is summarized below:

| Methyl Ester | Concentration (mM) | Activity (U/mg protein) |

|---|---|---|

| Methyl benzoate | 0.72 | 0.12 |

| Methyl 4-chlorobenzoate | 0.44 | 0.20 |

| Methyl thiophene-2-carboxylate | 0.73 | 0.05 |

| Methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate | 0.14 | 0.005 |

This data illustrates the capacity of B. cepacia to hydrolyze various methyl esters effectively, indicating the ecological importance of methyl esters in microbial metabolism .

Pharmacological Studies

In addition to its anticancer properties, this compound has been investigated for its pharmacological effects beyond cancer treatment. Studies have shown that it can act as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug discovery . Its reactivity allows for the introduction of different functional groups, enhancing its utility in designing new therapeutic agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the effect of this compound on liver and fibrosarcoma cancer cell lines, demonstrating significant cytotoxicity and potential for further development.

- Microbial Degradation : Research on Burkholderia cepacia showed that this bacterium could effectively degrade methyl benzoate and other related compounds, highlighting its role in bioremediation efforts.

- Pharmacological Applications : Investigations into its use as a precursor for pharmaceuticals have shown promise in developing new drugs with enhanced efficacy against various diseases.

Q & A

Q. What are the recommended laboratory synthesis methods for Methyl 2-acetylbenzoate?

Methodological Answer: this compound can be synthesized via esterification of 2-acetylbenzoic acid with methanol. Key steps include:

- Catalyst Selection : Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is typically used to protonate the carbonyl oxygen, enhancing electrophilicity .

- Reaction Conditions : Reflux under anhydrous conditions (60–80°C for 4–6 hours) to drive the equilibrium toward ester formation.

- Purification : Post-reaction neutralization with sodium bicarbonate, followed by liquid-liquid extraction (ethyl acetate/water) and distillation under reduced pressure to isolate the ester.

- Validation : Confirm purity via thin-layer chromatography (TLC) or HPLC, comparing Rf values with standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and acetyl C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀O₃ at m/z 178.26) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the catalytic conditions for this compound synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Vary catalyst type (H₂SO₄ vs. H₃PO₄), concentration (1–5 mol%), and temperature (50–90°C) to assess yield via response surface methodology .

- Kinetic Monitoring : Use in-situ FTIR or GC to track reaction progress and identify rate-limiting steps.

- Alternative Catalysts : Explore ionic liquids (e.g., [BMIM][HSO₄]) for recyclability and reduced waste .

- Statistical Analysis : Apply ANOVA to determine significant factors affecting yield (>90% purity target) .

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

Q. How does the steric and electronic environment of this compound influence its reactivity?

Methodological Answer:

- Steric Effects : The ortho-acetyl group creates steric hindrance, reducing nucleophilic attack at the ester carbonyl. Compare reactivity with para-substituted analogs .

- Electronic Effects : Electron-withdrawing acetyl group increases electrophilicity of the ester carbonyl, enhancing susceptibility to hydrolysis.

- Solvent Studies : Test reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess solvation effects on transition states .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <10 ppm).

- Spill Management : Neutralize acid residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste handlers .

Q. How can computational tools predict this compound’s stability under varying conditions?

Methodological Answer:

- Degradation Pathways : Simulate hydrolysis kinetics using software like ACD/Percepta to predict half-lives at different pH levels .

- Thermal Stability : Perform thermogravimetric analysis (TGA) coupled with DFT calculations to identify decomposition temperatures .

- Solubility Prediction : Use Hansen solubility parameters to optimize solvent systems for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.